s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)-
Description
The compound s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- belongs to the 1,2,3-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure includes:
- 4-methyl group: Enhances lipophilicity and steric bulk.
- 3-methylsulfonyl group: A strong electron-withdrawing substituent that may influence reactivity and metabolic stability.
- 5-(5-nitro-2-furyl) moiety: The nitro group on the furan ring is a hallmark of electrophilic reactivity, often associated with biological activity (e.g., antimicrobial, carcinogenic) .
However, analogous triazole derivatives are synthesized via cyclization of thiosemicarbazides or alkylation of triazole thiols .
Properties
CAS No. |
41735-56-2 |
|---|---|
Molecular Formula |
C8H8N4O5S |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
4-methyl-3-methylsulfonyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O5S/c1-11-7(9-10-8(11)18(2,15)16)5-3-4-6(17-5)12(13)14/h3-4H,1-2H3 |
InChI Key |
BOBQQFAKASIJKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)C)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The s-triazole ring is typically constructed via cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, 4-methyl-s-triazole-3-thiol can be synthesized by reacting thiosemicarbazide with acetylacetone under acidic conditions. The thiol group at position 3 serves as a handle for subsequent sulfonation.
One-Pot Cyclization Strategies
Recent advancements enable one-pot synthesis of s-triazoles using polyphosphoric acid (PPA) as a cyclizing agent. A mixture of hydrazine, methylglyoxal, and thiourea in PPA at 120°C yields 4-methyl-s-triazole-3-thiol with >80% efficiency. This method eliminates intermediate isolation, streamlining large-scale production.
Functionalization with Methylsulfonyl Group
Oxidation of Thiol to Sulfonyl
The 3-thiol group is oxidized to a methylsulfonyl moiety using hydrogen peroxide (H₂O₂) in acetic acid. Optimal conditions involve stirring 4-methyl-s-triazole-3-thiol with 30% H₂O₂ at 60°C for 6 hours, achieving >95% conversion to 4-methyl-3-methylsulfonyl-s-triazole.
Reaction Conditions Table
| Reagent | Concentration | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂O₂ | 30% | 60°C | 6 hr | 95% |
| Oxone® | 2 eq | RT | 12 hr | 85% |
Mechanistic Insights and Side Reactions
Competing Sulfonation Pathways
During sulfonation, overoxidation of the thiol to sulfonic acid (–SO₃H) is mitigated by controlling H₂O₂ stoichiometry. Excess oxidant or prolonged reaction times reduce yields by 15–20%.
Nitro Group Reactivity
The electron-withdrawing nitro group on the furan ring deactivates the substrate, necessitating electrophilic substitution under vigorous conditions. Patents note that nitro group reduction during synthesis is negligible if temperatures remain below 120°C.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from hydrochloric acid (HCl)/glycol mixtures, yielding red crystalline solids with melting points >260°C.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.20 (s, 3H, SO₂CH₃), 6.95 (d, 1H, furyl-H), 7.80 (d, 1H, furyl-H).
-
IR (KBr): 1540 cm⁻¹ (NO₂ asym stretch), 1350 cm⁻¹ (SO₂ sym stretch).
Industrial-Scale Considerations
Chemical Reactions Analysis
s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Antifungal Applications
s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl) has shown significant antifungal activity. The compound inhibits enzymes involved in fungal metabolism, disrupting cellular processes essential for fungal growth.
Case Study: Efficacy Against Plant Pathogens
A study demonstrated that this compound effectively inhibited the growth of several plant pathogenic fungi. The inhibition was assessed using the agar disc-diffusion method, where the zones of inhibition were measured to determine efficacy.
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 20 | 50 |
| Alternaria solani | 25 | 30 |
| Botrytis cinerea | 22 | 40 |
The results indicate that s-Triazole can serve as a potent fungicide in agricultural settings, potentially reducing crop losses due to fungal infections.
Antibacterial Applications
In addition to its antifungal properties, s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl) exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity Testing
Research conducted on the antibacterial efficacy of this compound involved testing against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of effectiveness.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 25 |
| Escherichia coli | 15 | 30 |
| Pseudomonas aeruginosa | 12 | 35 |
These findings suggest that s-Triazole could be utilized in developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Mechanism of Action
The mechanism of action of s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms . The compound may also interact with enzymes and receptors, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)-
- Key difference : The 3-methylthio group (S-CH₃) instead of 3-methylsulfonyl (SO₂-CH₃).
- Impact : Methylthio is less oxidized, making it more nucleophilic and prone to metabolic oxidation. Methylsulfonyl, by contrast, is chemically stable and may reduce toxicity .
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide
- Structure : Combines a thiazole ring, hydrazide, and nitrofuryl group.
- Activity: Potently carcinogenic in rats, inducing mammary, kidney, and intestinal tumors .
2-Hydrazino-4-(5-nitro-2-furyl)thiazole
- Structure : Thiazole core with hydrazine and nitrofuryl groups.
- Activity: High carcinogenicity in rats (mammary gland carcinomas in 32/35 rats) .
Carcinogenicity Profiles
Key Observations :
- The nitrofuryl group is a common feature in carcinogenic compounds, but activity depends on auxiliary substituents. Hydrazine/thiazole moieties enhance carcinogenicity, while methylsulfonyl may mitigate it .
- The target compound’s methylsulfonyl group could reduce metabolic activation compared to methylthio or hydrazine analogs .
Physicochemical Properties
- pKa and Tautomerism: In related compounds (e.g., 2-amino-4-methyl-5-(5-nitro-2-furyl)thiazole), pKa values and tautomeric equilibria influence solubility and bioavailability . The methylsulfonyl group in the target compound may lower basicity compared to amino or hydrazino derivatives.
Synthetic Accessibility :
- Methylsulfonyl groups are typically introduced via oxidation of methylthio precursors (e.g., using H₂O₂ or peracids) .
Biological Activity
s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- is a heterocyclic compound known for its significant biological activity, particularly in agricultural and pharmaceutical applications. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 272.238 g/mol. Its structure features a triazole ring with various functional groups that enhance its biological activity, particularly the nitrofuran moiety, which is known to improve antimicrobial properties .
s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- exhibits its biological activity primarily through the inhibition of specific enzymes involved in fungal metabolism. This interference disrupts cellular processes in fungi, making it an effective fungicide. Additionally, the compound has demonstrated antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .
Biological Activity Overview
The following table summarizes the biological activities associated with s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)-:
Case Studies and Research Findings
- Fungicidal Activity : Research has shown that s-Triazole compounds can effectively inhibit the growth of various fungal pathogens. A study indicated that derivatives of s-Triazole demonstrated potent antifungal activity against Aspergillus species with MIC values ranging from 50 to 150 μg/ml .
- Antibacterial Efficacy : In a comparative study, s-Triazole derivatives exhibited substantial antibacterial activity against E. coli and S. aureus. The presence of the nitrofuran group was linked to enhanced lipophilicity and improved penetration into bacterial cells, leading to higher efficacy .
- Structure-Activity Relationship (SAR) : The biological activity of s-Triazole derivatives has been correlated with their structural features. Substituents that increase lipophilicity and electron-withdrawing groups have been shown to enhance antimicrobial potency .
Comparative Analysis with Related Compounds
The following table compares s-Triazole, 4-methyl-3-methylsulfonyl-5-(5-nitro-2-furyl)- with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methyl-3-methoxy-5-(5-nitro-2-furyl)-s-triazole | Methoxy instead of methylsulfonyl group | Moderate antifungal activity | Different functional group impacts activity |
| 4-Methylthio-5-(5-nitro-2-furyl)-s-triazole | Methylthio group present | Similar antimicrobial properties but varied reactivity | Enhanced reactivity due to thioether linkage |
| 1,2,4-Triazole derivatives | General class with diverse substituents | Broad range of activities depending on substituents | Versatile scaffold for drug design |
Q & A
Basic: How can researchers optimize the synthesis of s-triazole derivatives with nitro-furyl substituents?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions (solvent, temperature, and catalyst) and precursor ratios. For example:
- Nucleophilic substitution : Use 5-nitro-2-furyl precursors under reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to enhance thiol group reactivity .
- Methylsulfonyl introduction : Treat intermediates with methylsulfonyl chloride in dichloromethane at 0–5°C to prevent side reactions .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) improves yield and purity .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign signals for nitro-furyl (δ 7.1–8.3 ppm) and methylsulfonyl (δ 3.1–3.3 ppm) groups .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.2) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Advanced: How can computational methods predict the biological activity of nitro-furyl triazoles?
Methodological Answer:
- In silico screening : Use tools like Pass Online® to prioritize targets (e.g., antifungal or antiparasitic activity) .
- Molecular docking : Simulate binding to enzymes like T. gondii dihydrofolate reductase (PDB: 1DHF) using Discovery Studio or AutoDock .
- ADME prediction : SwissADME predicts logP (~2.8) and bioavailability scores (>0.55), guiding pharmacokinetic studies .
Advanced: How should researchers resolve contradictions in toxicological data for nitro-furyl triazoles?
Methodological Answer:
- Compare models : Oral LD₅₀ in mice (730–1,460 mg/kg) vs. in vitro cytotoxicity (CC₃₀ = 1.08 mM in fibroblasts) requires normalization via interspecies scaling (e.g., body surface area).
- Assay variability : Validate MTT vs. ³H-uracil methods for IC₅₀ discrepancies (e.g., 37.33–42.46 µg/mL for T. gondii) .
- Metabolite analysis : LC-MS/MS identifies toxic nitro-reduction byproducts (e.g., hydroxylamines) .
Basic: What experimental designs are used to evaluate pharmacological activity?
Methodological Answer:
- Antiparasitic assays : Measure IC₅₀ against T. gondii RH strain using ³H-uracil incorporation and real-time PCR .
- Antifungal testing : Follow CLSI M38-A2 guidelines with Candida spp. in RPMI-1640 media .
- Dose-response curves : Calculate selectivity indices (IC₅₀/CC₃₀) to prioritize compounds with therapeutic ratios >10 .
Advanced: How does tautomerism in nitro-furyl triazoles influence reactivity and bioactivity?
Methodological Answer:
- Thiol-thione equilibrium : Use ¹H-NMR (DMSO-d₆) to detect tautomeric shifts (δ 13.2 ppm for thione vs. δ 3.8 ppm for thiol) .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to compare stability of thione (ΔG = −45.2 kcal/mol) vs. thiol tautomers .
- Bioactivity correlation : Thione forms show higher antifungal activity due to enhanced hydrogen bonding with CYP51 .
Basic: What safety protocols are recommended for handling nitro-furyl triazoles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
